Cas no 1020489-98-8 (N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1020489-98-8x500.png)
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide
- NKXCIOQLONQBLV-PEZBUJJGSA-N
- AKOS024497125
- F5094-0603
- N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
- 1020489-98-8
-
- インチ: 1S/C14H13FN4OS/c1-3-19-11-5-4-9(15)8-12(11)21-14(19)16-13(20)10-6-7-18(2)17-10/h4-8H,3H2,1-2H3/b16-14-
- InChIKey: NKXCIOQLONQBLV-PEZBUJJGSA-N
- ほほえんだ: N1(C)C=CC(C(/N=C2/N(CC)C3=CC=C(F)C=C3S/2)=O)=N1
計算された属性
- せいみつぶんしりょう: 304.07941039g/mol
- どういたいしつりょう: 304.07941039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 75.8Ų
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5094-0603-100mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-3mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-2mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-20μmol |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-75mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-4mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-25mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-5μmol |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-1mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5094-0603-5mg |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide |
1020489-98-8 | 5mg |
$69.0 | 2023-09-10 |
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide 関連文献
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamideに関する追加情報
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1020489-98-8): An Overview of a Promising Compound in Pharmaceutical Research
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1020489-98-8) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of benzothiazoles and pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide features a 1,3-benzothiazole moiety linked to a 1-methylpyrazole ring through a double bond. The presence of an ethyl group and a fluorine atom further enhances its structural complexity and contributes to its pharmacological profile. The fluorine atom, in particular, is known to improve the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide has also demonstrated significant antimicrobial activity. Research has shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity suggests that the compound could be developed into a new class of antibiotics to combat emerging antibiotic resistance.
Another area of interest is the anticancer potential of N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl���dH-pyrazole\-carboxamide. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of N-[(2Z)\-3\-ethyl\-6\-fluoro\-2, 3\-dihydro\-1, 3\-benzothiazol\-2\-ylidene]‐1\-methyl‐1H‐pyrazole‐3\-carboxamide have also been extensively studied. It has been found to have good oral bioavailability and a favorable half-life, which are crucial factors for its development as an oral therapeutic agent. Additionally, the compound exhibits low toxicity in animal models, further supporting its safety profile.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of N-[(2Z)\-3\-ethyl\-6\-fluoro\-2, 3\-dihydro\-1, 3\-benzothiazol\-2\-ylidene]‐1\-methyl‐1H‐pyrazole‐3\-carboxamide. Ongoing clinical trials are aimed at evaluating its efficacy and safety in human subjects. These trials will provide valuable insights into its potential as a therapeutic agent for various diseases.
In conclusion, N-[(2Z)\-* e*thyl* \-* *f*luoro* \-* *d*i*h*y*d*r*o* \-* *b*en*z*o*t*h*i*a*z*o*l* \-* *y*l*i*d*e*n*e]‐ *m*et*h*y*l*‐ *H*‐py*r*a*z*o*l*e‐ *c*a*r*b*x*a*m*i*d*e (CAS No. 1020489988) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in pharmaceutical research.
1020489-98-8 (N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide) 関連製品
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 2172461-85-5(3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)
- 40423-59-4(2-Chloro-5-fluoro-4-propoxypyrimidine)
- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2171262-76-1(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)
- 1935229-98-3(Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)
- 2866334-49-6(Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)
- 1412452-25-5([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)
- 1805899-70-0(4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid)




